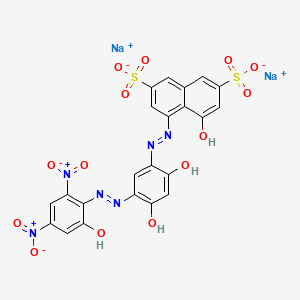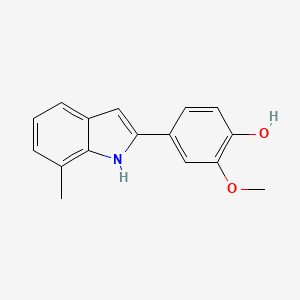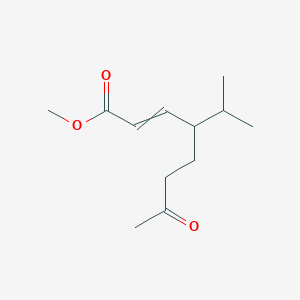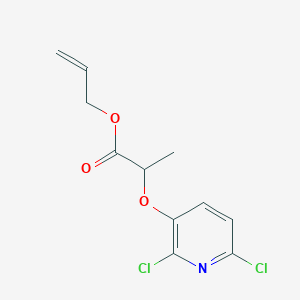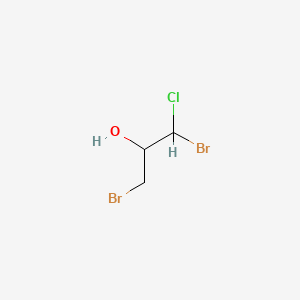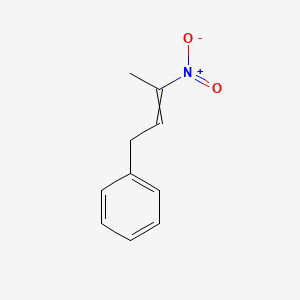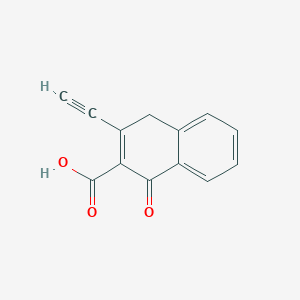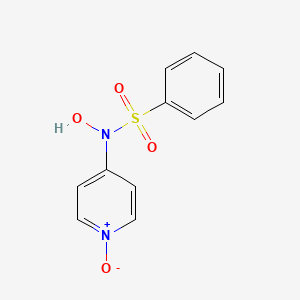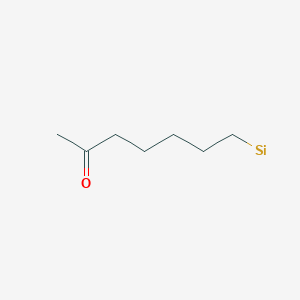
CID 78065236
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier CID 78065236 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure and has been the subject of numerous studies aimed at understanding its behavior, synthesis, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78065236 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired form of the compound and the specific application for which it is being prepared.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. This involves optimizing the reaction conditions to maximize yield and minimize the production of unwanted by-products. The industrial production process may also involve additional steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: CID 78065236 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents such as acids, bases, and oxidizing or reducing agents.
Common Reagents and Conditions: The reactions involving this compound often require the use of specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include a range of different chemical entities that are of interest for various applications.
Scientific Research Applications
CID 78065236 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential applications as a therapeutic agent for the treatment of various diseases. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78065236 involves its interaction with specific molecular targets and pathways within a biological system. This interaction can lead to a range of effects, depending on the specific application and the context in which the compound is used. The exact details of the mechanism of action can vary and are the subject of ongoing research.
Properties
Molecular Formula |
C7H13OSi |
|---|---|
Molecular Weight |
141.26 g/mol |
InChI |
InChI=1S/C7H13OSi/c1-7(8)5-3-2-4-6-9/h2-6H2,1H3 |
InChI Key |
GYRUILATMMFPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


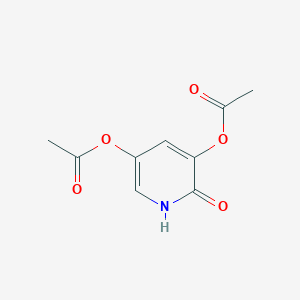
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

